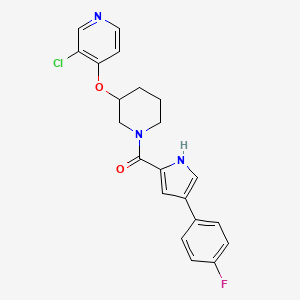

(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

Description

The compound "(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone" is a structurally complex molecule featuring a piperidine core substituted with a 3-chloropyridin-4-yloxy group and linked via a carbonyl bridge to a 4-(4-fluorophenyl)-substituted pyrrole ring. The 4-fluorophenyl group likely enhances lipophilicity and bioavailability, a strategy frequently employed in drug design to optimize pharmacokinetics .

The absence of reported synthetic routes in the evidence implies that its preparation may involve standard coupling reactions, such as nucleophilic substitution at the piperidine oxygen or carbonyl-mediated linkage .

Properties

IUPAC Name |

[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClFN3O2/c22-18-12-24-8-7-20(18)28-17-2-1-9-26(13-17)21(27)19-10-15(11-25-19)14-3-5-16(23)6-4-14/h3-8,10-12,17,25H,1-2,9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGKSSYZNNJLBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)OC4=C(C=NC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions. One common method starts with the chlorination of pyridine, followed by the formation of a piperidine intermediate. Subsequent reactions include the introduction of the fluorophenyl group and the formation of the pyrrol-2-yl methanone structure. The synthesis requires careful control of reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Industrial production methods might scale up these processes while optimizing for cost, safety, and environmental impact.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related molecules from the evidence:

Structural and Functional Insights

- Piperidine vs. In contrast, the target compound’s piperidine core may favor membrane permeability .

- Pyrrole vs. Triazole : The triazole derivative offers metabolic stability and hydrogen-bonding capacity, whereas the pyrrole in the target compound enables aromatic stacking with biological targets.

- Substituent Positioning : The 3-chloropyridin-4-yloxy group in the target contrasts with the 3-chloropyridin-2-yloxy group in , altering electronic distribution and steric accessibility.

Physicochemical Properties

- Molecular Weight : The target compound (~381.8 g/mol) falls within the typical range for drug-like molecules (200–500 g/mol), similar to (383.8 g/mol). Larger molecules like (486.0 g/mol) may face challenges in bioavailability .

Q & A

Q. What statistical methods are suitable for high-throughput screening (HTS) data?

- Methodological Answer :

- Z’-Factor : Calculate for each plate (Z’ > 0.5 indicates robust assay).

- False Discovery Rate (FDR) : Apply Benjamini-Hochberg correction to adjust p-values for multiplicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.